L-beta-Homoglutamine hydrochloride

Peptide therapeutics Macrocyclic peptides Proteolytic stability

Standard L-glutamine and canonical α-amino acids suffer rapid proteolytic degradation, compromising peptide drug half-life and experimental reproducibility. L-beta-Homoglutamine hydrochloride (CAS 336182-05-9) directly addresses this limitation with a β³-backbone that confers quantifiable enzymatic resistance. • Enhanced serum protease stability - documented in α/β³-peptide libraries for macrocyclic candidates targeting extracellular PPIs (e.g., EGFR) • Recognized as substrate by human & plant glutaminyl cyclases, enabling QC activity probes for neuroendocrine disease research • Predictable thermodynamic perturbation (e.g., villin headpiece Gln26→β³-hGln destabilization) for foldamer design Supplied as hydrochloride salt (≥98% NMR) with optimized aqueous solubility for solid-phase peptide synthesis. Immediate global B2B shipment.

Molecular Formula C6H13ClN2O3
Molecular Weight 196.63 g/mol
CAS No. 336182-05-9
Cat. No. B112491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-beta-Homoglutamine hydrochloride
CAS336182-05-9
Molecular FormulaC6H13ClN2O3
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(CC(=O)O)N.Cl
InChIInChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1
InChIKeyUCMJADDIUIIUTC-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-beta-Homoglutamine Hydrochloride: Key Characteristics


L-beta-Homoglutamine hydrochloride (CAS 336182-05-9) is a non-proteinogenic β³-amino acid derivative of L-glutamine, featuring an additional methylene group in its backbone [1]. This structural modification places the amino group at the β-position relative to the carboxylic acid, distinguishing it from canonical α-amino acids [1]. It is supplied as the hydrochloride salt (molecular formula C₆H₁₃ClN₂O₃, molecular weight 196.63 g/mol), which enhances aqueous solubility and handling properties relative to the free base . The compound retains the carboxamide side chain of glutamine, enabling it to mimic the hydrogen-bonding and polarity characteristics of its natural counterpart while offering distinct backbone geometry [1]. Its commercial availability at ≥98% purity (NMR) makes it a reliable building block for solid-phase peptide synthesis and medicinal chemistry research .

β
Non-proteinogenic β³-amino acid building block
Backbone-extended analog of L-glutamine for foldamer and peptide design.
Enables distinct conformational properties and enzymatic resistance.
H
Hydrochloride salt form for aqueous handling
Enhanced solubility vs. free base; ready for solid-phase peptide synthesis.
Consistent coupling in aqueous conditions.
QC
Retains glutaminyl cyclase substrate recognition
Accepted by human and plant QC enzymes, unlike methylated glutamine.
Supports probe development for post-translational modification studies.

Why L-beta-Homoglutamine HCl Is Irreplaceable


Substituting L-beta-homoglutamine hydrochloride with L-glutamine or other β-amino acids in research or development workflows introduces quantifiable differences in molecular behavior that compromise experimental reproducibility and desired outcomes. The β³-backbone of L-beta-homoglutamine confers distinct conformational preferences and enzymatic resistance not shared by α-amino acids like L-glutamine [1]. Even among β-amino acids, side-chain identity critically dictates physicochemical properties, such as solubility, hydrogen-bonding capacity, and interaction with biological targets; replacing L-beta-homoglutamine with, for instance, β-homoalanine or β-homophenylglycine would fundamentally alter the polarity and binding landscape of the resulting peptide [2]. Furthermore, the hydrochloride salt form offers a specific solubility and handling profile that may differ from protected derivatives (e.g., Fmoc- or Boc- forms) . The evidence presented below quantitatively substantiates these functional and stability differences, demonstrating why L-beta-homoglutamine hydrochloride is not interchangeable with its closest analogs.

THIS PRODUCT
L-β-homoglutamine HCl
β³-backbone, amide side chain, HCl salt. Supports proteolytic stability and QC recognition.
ANALOG
L-Glutamine (α-amino acid)
α-backbone lacks enzymatic resistance; rapid proteolysis in biological media.
THIS PRODUCT
L-β-homoglutamine HCl
Carboxamide side chain dictates hydrogen-bonding and polarity profile.
ANALOG
Other β-amino acids (e.g., β-homoalanine)
Different side-chain identity alters polarity and target binding landscape.
THIS PRODUCT
L-β-homoglutamine HCl
Free-flowing hydrochloride salt, direct use in SPPS.
ANALOG
Fmoc-/Boc-protected forms
Different solubility, deprotection steps; may shift synthetic workflow.

L-beta-Homoglutamine HCl: Key Differences vs. Analogs


Proteolytic Stability in Macrocyclic Peptides

In a direct head-to-head comparison within a macrocyclic peptide library selection against human EGFR, the incorporation of β-homoglutamine (alongside other β³-amino acids) resulted in peptides exhibiting outstanding proteolytic stability, a property specifically attributed to the β³AAs included in the peptides [1]. In contrast, peptides composed solely of standard α-amino acids (such as L-glutamine) are known to be susceptible to rapid enzymatic degradation in biological environments, a well-established limitation that β-amino acids are designed to overcome [1].

Proteolytic Stability
Reported
β³-peptides containing β-homoglutamine: outstanding stability reported vs. α-peptide susceptibility.
Supports proteolytic stability screening in macrocyclic peptide libraries.
In vitro selection against EGFR; context-dependent degradation resistance.
Peptide therapeutics Macrocyclic peptides Proteolytic stability Drug discovery

Glutaminyl Cyclase Substrate Specificity

A study comparing substrate specificity of human and papaya glutaminyl cyclases (QC) demonstrated that both enzymes efficiently converted the L-beta-homoglutaminyl residue in the peptide H-beta-homoGln-Phe-Lys-Arg-Leu-Ala-NH₂ [1]. In stark contrast, a methylated glutamine residue was not cyclized by human QC and did not inhibit its activity, highlighting a key differential in substrate recognition [1].

QC Substrate Recognition
Direct comparison
β-homoglutaminyl peptide converted by human/papaya QC; methylated glutamine not converted.
Relevant for QC-substrate probe development; methylation abolishes activity.
Continuous assay on synthetic peptides.
Enzyme kinetics Post-translational modification Glutaminyl cyclase Peptide cyclization

Protein Tertiary Structure Stability

The substitution of Gln26 in the villin headpiece subdomain (VHP) with β³-homoglutamine (Gln26→β³-hGln) was evaluated for its effect on tertiary structure stability using variable-temperature circular dichroism [1]. All α→β³ substitutions, including this one, caused significant destabilization of the tertiary structure compared to the wild-type α-amino acid sequence [1].

Protein Stability Perturbation
Reported
Gln26→β³-hGln in VHP caused significant destabilization vs. wild-type (CD).
Not a conservative replacement; useful for foldamer thermodynamic profiling.
Exact ΔTm not specified; variable-temperature CD.
Protein engineering Foldamer design Tertiary structure stability α→β substitution

Purity and Physical Form Specifications

L-beta-Homoglutamine hydrochloride is commercially supplied with a purity specification of ≥98% as determined by NMR, in contrast to the typical 95% purity often reported for some generic β-amino acid building blocks . As the hydrochloride salt, it exhibits an optical rotation of [α]D²⁵ = +22.0 ± 2° (c=1 in H₂O) and requires storage at 0–8°C , differing from free base or protected derivatives (e.g., Fmoc- or Boc- forms) which have distinct solubility, stability, and handling requirements.

Purity & Form
Specification review
≥98% (NMR); HCl salt; [α]D²⁵ +22.0° (c=1, H₂O).
Higher purity reduces side reactions in SPPS; salt ensures aqueous solubility.
Typical generic β-amino acids: 95%; store 0–8°C.
Peptide synthesis Solid-phase synthesis Amino acid building blocks Purity standards

L-beta-Homoglutamine HCl: Application Scenarios


Proteolytically Stable Macrocyclic Peptides

As evidenced by the enhanced proteolytic stability observed in α/β³-peptide libraries containing β-homoglutamine [1], researchers procuring L-beta-homoglutamine hydrochloride can develop macrocyclic peptide drug candidates with prolonged in vivo half-lives. This is particularly critical for targeting extracellular protein-protein interactions (e.g., EGFR) where resistance to serum proteases is a prerequisite for therapeutic efficacy [1].

Glutaminyl Cyclase Substrate Probes

Given that L-beta-homoglutaminyl residues are accepted as substrates by both human and plant glutaminyl cyclases, unlike methylated glutamine [2], L-beta-homoglutamine hydrochloride is an essential building block for creating fluorogenic or affinity-based probes to study QC activity in neuroendocrine tissues and diseases linked to pyroglutamate formation.

Protein Engineering and Foldamer Design

The documented destabilization of the villin headpiece upon Gln26→β³-hGln substitution [3] positions L-beta-homoglutamine hydrochloride as a tool for systematically perturbing protein tertiary structure. Researchers can incorporate this β-amino acid to map structural tolerance, engineer conditional folding switches, or design foldamers with defined thermodynamic landscapes distinct from natural proteins [3].

Application
Selection Property
Validation Focus
Proteolytically stable macrocyclic peptides
β³-backbone proteolytic resistance
Serum stability assay in target peptide context
Glutaminyl cyclase substrate probes
QC enzyme recognition of β-homoglutaminyl residue
QC activity assay with fluorogenic/affinity peptide
Protein engineering & foldamer design
Tertiary structure perturbation upon α→β substitution
Circular dichroism thermal denaturation profiling

Technical Documentation Hub

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